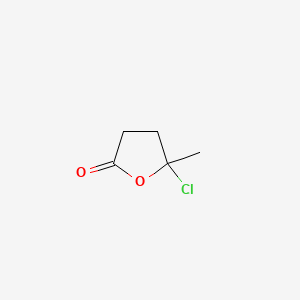

Dihydro-5-chloro-5-methyl-2(3H)-furanone

Description

Contextualization within Substituted Dihydrofuranone and Gamma-Lactone Chemistry

Dihydro-5-chloro-5-methyl-2(3H)-furanone belongs to the class of organic compounds known as gamma-butyrolactones. These are characterized by a five-membered aliphatic ring with four carbon atoms and one oxygen atom, featuring a ketone group on the carbon adjacent to the ring oxygen. mdpi.com The parent structure, γ-butyrolactone (GBL), is a versatile industrial solvent and a precursor in the synthesis of other chemicals. mdpi.com

The chemistry of substituted dihydrofuranones is rich and varied, with these scaffolds appearing in numerous biologically active natural products and pharmaceuticals. mdpi.comtandfonline.com The substituents on the lactone ring play a crucial role in determining the molecule's physical, chemical, and biological properties. For instance, alkyl-substituted gamma-butyrolactones have been studied for their convulsant and anticonvulsant activities, with the position and size of the alkyl group influencing their pharmacological effects. nih.gov The introduction of a halogen, such as chlorine, further diversifies the chemical space and potential applications of these molecules.

Academic Significance of Halogenated Aliphatic Oxygen Heterocycles

Halogenated organic compounds, particularly those containing heterocyclic rings with oxygen, are of considerable academic and industrial interest. The incorporation of a halogen atom into a molecule can significantly alter its properties, including its reactivity, lipophilicity, and metabolic stability. This makes halogenated heterocycles valuable building blocks in organic synthesis and key components in the design of new materials and therapeutic agents.

Halogenated furanones, a class to which this compound belongs, have been isolated from marine organisms and have demonstrated potent biological activities. nih.govnih.gov For example, furanones sourced from the red alga Delisea pulchra have been shown to inhibit bacterial biofilm formation by interfering with quorum sensing signaling pathways. nih.govucc.ie This has sparked interest in the synthesis and evaluation of various halogenated furanone derivatives as potential antimicrobial agents that may be less prone to the development of bacterial resistance. nih.gov The presence of a halogen atom can enhance the biological profile of a compound by increasing its membrane permeability and metabolic stability, and by facilitating specific interactions with biological targets.

Overview of Research Directions for this compound and Analogs

While specific research on this compound is limited, the study of its analogs provides insight into potential research avenues. Key areas of investigation for this class of compounds include:

Synthesis and Methodology Development: The development of efficient and stereoselective methods for the synthesis of substituted and halogenated gamma-lactones is an ongoing area of research. organic-chemistry.org This includes exploring novel catalytic systems and reaction pathways to access these complex structures. nih.gov General methods for the synthesis of lactones include the palladium-catalyzed carbonylation of halo alcohols. acs.org

Biological Activity Screening: Given the known biological activities of other halogenated furanones, a primary research direction would be the investigation of this compound and its analogs for antimicrobial, antifungal, and other therapeutic properties. mdpi.comnih.gov The reactivity of α-methylene lactones with biological nucleophiles has been a subject of interest in the context of tumor inhibitors. nih.gov

Medicinal Chemistry and Drug Design: The furanone scaffold is a recognized pharmacophore. nih.gov Research could focus on modifying the structure of this compound to optimize its interaction with specific biological targets, potentially leading to the development of new drug candidates. The reactivity of the lactone ring and the influence of the chloro and methyl substituents would be central to these studies. acs.org

Materials Science: Gamma-butyrolactone itself is used in the formulation of electrolytes. nih.gov The introduction of substituents could modulate the physicochemical properties of the lactone, making analogs of this compound potentially interesting for applications in materials science.

Data on this compound and Related Analogs

Due to the limited availability of specific data for this compound, the following tables include information on closely related analog compounds to provide a comparative context.

Table 1: Physicochemical Properties of this compound and Related Analogs

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₅H₇ClO₂ | 134.56 | Not available |

| 5-Chloro-3-methylfuran-2(5H)-one | C₅H₅ClO₂ | 132.54 | 66510-25-6 |

| γ-Butyrolactone | C₄H₆O₂ | 86.09 | 96-48-0 |

| γ-Valerolactone | C₅H₈O₂ | 100.12 | 108-29-2 |

Table 2: Spectroscopic Data for a Related Analog: γ-Valerolactone

| Spectroscopic Technique | Key Signals |

| Infrared (IR) Spectroscopy | Characteristic C=O stretching vibration of the lactone around 1770 cm⁻¹ |

| ¹H NMR Spectroscopy | Signals corresponding to the CH₃ group, and the CH and CH₂ groups of the lactone ring |

| ¹³C NMR Spectroscopy | Resonance for the carbonyl carbon typically above 170 ppm, along with signals for the other carbon atoms in the ring and the methyl group |

| Mass Spectrometry | Molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns |

Note: The spectroscopic data for this compound would be expected to show additional features corresponding to the influence of the chlorine atom.

Structure

3D Structure

Properties

CAS No. |

40125-55-1 |

|---|---|

Molecular Formula |

C5H7ClO2 |

Molecular Weight |

134.56 g/mol |

IUPAC Name |

5-chloro-5-methyloxolan-2-one |

InChI |

InChI=1S/C5H7ClO2/c1-5(6)3-2-4(7)8-5/h2-3H2,1H3 |

InChI Key |

GSMLOFYMRYAZLP-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC(=O)O1)Cl |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Studies of Dihydro 5 Chloro 5 Methyl 2 3h Furanone

Nucleophilic Substitution Reactions Involving the C-5 Chlorine Atom

The chlorine atom at the C-5 position is a good leaving group, making this site susceptible to nucleophilic attack. Given that the C-5 carbon is tertiary, nucleophilic substitution is expected to proceed predominantly through an S(_N)1 mechanism. This pathway involves the formation of a tertiary carbocation intermediate, which is stabilized by the adjacent methyl group and the lone pair of electrons on the ring oxygen atom. The subsequent attack by a nucleophile on this planar carbocation leads to the substituted product.

Reactions with carbon-based nucleophiles provide a route to extend the carbon skeleton of the furanone. Organometallic reagents are common choices for such transformations. For instance, the reaction with Grignard reagents (RMgX) or organocuprates (R(_2)CuLi) would lead to the formation of a new carbon-carbon bond at the C-5 position. The S(_N)1 nature of the reaction suggests that a stable carbocation intermediate is formed, which is then attacked by the carbanionic part of the organometallic reagent.

Table 1: Representative Reactions with Carbon-Centred Nucleophiles

| Nucleophile | Reagent Example | Product | Plausible Conditions |

|---|---|---|---|

| Alkyl | CH(_3)MgBr | Dihydro-5,5-dimethyl-2(3H)-furanone | Diethyl ether, low temp. |

| Aryl | Ph(_2)CuLi | Dihydro-5-methyl-5-phenyl-2(3H)-furanone | THF, -78 °C to rt |

Note: The reactions in this table are based on established principles of S(_N)1 reactions at tertiary centers, as specific literature for the title compound is limited.

Oxygen-centered nucleophiles, such as water, alcohols, and carboxylates, readily react at the C-5 position. The reaction with water leads to the formation of the corresponding 5-hydroxy derivative. Alcohols, in the presence of a non-nucleophilic base to neutralize the generated HCl, yield 5-alkoxy ethers.

Mechanistically, the reaction proceeds via the formation of the tertiary carbocation, followed by the attack of the oxygen nucleophile. For neutral nucleophiles like water and alcohols, a subsequent deprotonation step occurs to yield the final product.

Table 2: Representative Reactions with Oxygen-Centred Nucleophiles

| Nucleophile | Reagent Example | Product | Plausible Conditions |

|---|---|---|---|

| Hydroxide (B78521) | H(_2)O | Dihydro-5-hydroxy-5-methyl-2(3H)-furanone | Acetone/water mixture |

| Alkoxide | CH(_3)OH | Dihydro-5-methoxy-5-methyl-2(3H)-furanone | Methanol (B129727), reflux |

Note: These reactions are illustrative of S(_N)1 pathways with oxygen nucleophiles.

Nitrogen-based nucleophiles, including ammonia (B1221849) and primary or secondary amines, can displace the C-5 chlorine to form 5-amino-substituted lactones. These reactions are typically carried out in a suitable solvent, and an excess of the amine or an auxiliary base is often used to scavenge the hydrogen chloride byproduct. The reaction follows the expected S(_N)1 pathway through the C-5 carbocation intermediate. nih.gov It is important to note that under certain conditions, especially with strong, unhindered amine nucleophiles, competing ring-opening of the lactone carbonyl can occur. urv.cat

Table 3: Representative Reactions with Nitrogen-Centred Nucleophiles

| Nucleophile | Reagent Example | Product | Plausible Conditions |

|---|---|---|---|

| Ammonia | NH(_3) | Dihydro-5-amino-5-methyl-2(3H)-furanone | Methanol, sealed tube |

| Primary Amine | CH(_3)CH(_2)NH(_2) | Dihydro-5-(ethylamino)-5-methyl-2(3H)-furanone | THF, rt |

Note: The products shown are from the substitution reaction. Ring-opening products are also possible.

Sulfur-based nucleophiles, such as thiols and their conjugate bases (thiolates), are generally excellent nucleophiles and are expected to react efficiently at the C-5 position. wikipedia.org The reaction with a thiol (RSH) or a thiolate salt (RSNa) would yield a 5-alkylthio or 5-arylthio derivative. These reactions are also anticipated to proceed via an S(_N)1 mechanism. Analogous reactions with selenium-centered nucleophiles, such as selenols (RSeH) or selenolates (RSeNa), would produce the corresponding 5-selenoethers.

Table 4: Representative Reactions with Sulfur- and Selenium-Centred Nucleophiles

| Nucleophile | Reagent Example | Product | Plausible Conditions |

|---|---|---|---|

| Thiolate | PhSNa | Dihydro-5-methyl-5-(phenylthio)-2(3H)-furanone | DMF, rt |

| Hydrogen Sulfide | NaSH | Dihydro-5-mercapto-5-methyl-2(3H)-furanone | Ethanol, 0 °C to rt |

Note: These examples are based on the high nucleophilicity of sulfur and selenium compounds in S(_N)1 reactions.

Reactivity of the Lactone Carbonyl Group

The ester linkage within the γ-lactone ring is susceptible to cleavage by nucleophiles, particularly under basic or acidic conditions. This reactivity is a general feature of lactones. wikipedia.orgwikipedia.org

Under basic conditions, such as in the presence of aqueous sodium hydroxide, the lactone undergoes hydrolysis. The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon. This leads to a tetrahedral intermediate which then collapses, cleaving the acyl-oxygen bond to form the sodium salt of the corresponding γ-hydroxy carboxylic acid, in this case, sodium 4-chloro-4-hydroxy-4-methylpentanoate. This process is generally irreversible. libretexts.org

Under acidic conditions, the hydrolysis is reversible, leading to an equilibrium between the lactone and the open-chain 4-chloro-4-hydroxy-4-methylpentanoic acid. wikipedia.orgresearchgate.net The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. nih.gov

Table 5: Ring-Opening and Hydrolysis Reactions

| Conditions | Reagent | Product | Mechanism |

|---|---|---|---|

| Basic | NaOH(aq) | Sodium 4-chloro-4-hydroxy-4-methylpentanoate | Nucleophilic acyl substitution |

Reactions with Hydride Reducing Agents

The reduction of lactones to diols is a fundamental transformation in organic synthesis, and hydride reducing agents are commonly employed for this purpose. In the case of Dihydro-5-chloro-5-methyl-2(3H)-furanone, the reaction with strong hydride donors such as lithium aluminum hydride (LiAlH4) is expected to yield 5-chloro-5-methylpentane-1,4-diol. The mechanism of this reduction generally involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the lactone. This initial attack leads to the formation of a tetrahedral intermediate. Subsequently, this intermediate collapses, leading to the cleavage of the ester bond and the formation of an aldehyde. This aldehyde is then further reduced by another equivalent of the hydride agent to the corresponding primary alcohol. The C5-alkoxide, also generated during the ring opening, is protonated upon workup to give the final diol product. wiley-vch.dersc.orgyoutube.com

Weaker hydride reducing agents, such as sodium borohydride (B1222165) (NaBH4), are generally less reactive towards lactones compared to LiAlH4. The reduction of lactones with NaBH4 often requires higher temperatures or the use of activating agents. youtube.comyoutube.com For this compound, the reduction with NaBH4 would likely be slower and may require specific conditions to proceed efficiently. The presence of the electron-withdrawing chlorine atom at the C5 position could potentially influence the electrophilicity of the carbonyl group, although this effect is transmitted through several sigma bonds.

A study on the reduction of various esters and lactones using NaBH4 in methanol stabilized with a catalytic amount of sodium methoxide (B1231860) has shown that this system can effectively reduce lactones at room temperature. rushim.ru This method could potentially be applied to the reduction of this compound.

Table 1: General Reactivity of Lactones with Hydride Reducing Agents

| Hydride Reagent | Reactivity with Lactones | Typical Product | General Conditions |

| Lithium Aluminum Hydride (LiAlH4) | High | Diol | Anhydrous aprotic solvents (e.g., diethyl ether, THF) followed by aqueous workup |

| Sodium Borohydride (NaBH4) | Moderate to Low | Diol | Protic solvents (e.g., methanol, ethanol), often requires elevated temperatures or catalysts |

Trans-Lactonization Processes

Trans-lactonization, or the exchange of the alkoxy group of a lactone with an external alcohol, is a reversible reaction that can be catalyzed by either acids or bases. For this compound, this process would involve the ring-opening of the lactone by an alcohol, leading to the formation of a hydroxy ester. In the presence of an acid catalyst, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol. In contrast, under basic conditions, the alcohol is deprotonated to form a more nucleophilic alkoxide, which then attacks the carbonyl carbon.

The equilibrium of the trans-lactonization process is influenced by the stability of the lactone ring and the concentration of the external alcohol. epfl.ch Generally, five-membered γ-lactones, such as this compound, are relatively stable, and the equilibrium may not strongly favor the ring-opened product under standard conditions. icm.edu.pl However, the presence of substituents on the lactone ring can affect the thermodynamics of the ring-opening reaction. acs.org

A study on the methanolysis of various lactones using sulfuric acid as a catalyst provided insights into the thermodynamic driving force for ring-opening. epfl.ch While specific data for this compound is not available, the general principles suggest that the equilibrium position will be dependent on the specific alcohol used and the reaction conditions.

Reactions Involving the Alkyl Substituents

The reactivity of the methyl group at the C5 position of this compound is generally low, as it is a simple alkyl substituent. However, under certain conditions, such as free-radical halogenation, this methyl group could potentially undergo substitution. The primary reactivity of the molecule, however, is centered around the lactone functionality and the chlorine atom at the C5 position.

Rearrangement Mechanisms of Substituted Dihydrofuranones

Rearrangement reactions of dihydrofuranones can be initiated under various conditions, often involving the formation of carbocationic intermediates. For this compound, the presence of a chlorine atom at the C5 position, which is a tertiary carbon, suggests that under appropriate conditions, the molecule could undergo rearrangements. For instance, in the presence of a Lewis acid, the chlorine atom could be abstracted to form a tertiary carbocation at the C5 position. This carbocation could then undergo a variety of rearrangements, such as a 1,2-hydride or a 1,2-alkyl shift, to form a more stable carbocationic intermediate, if such a pathway is available. masterorganicchemistry.com

The stability of carbocations follows the order: tertiary > secondary > primary. Therefore, any rearrangement that leads to a more stable carbocation is generally favored. masterorganicchemistry.com In the case of the C5-carbocation formed from this compound, a rearrangement would likely only occur if it could lead to a more stabilized carbocation, for example, through resonance or by relieving ring strain, which is not immediately apparent in this structure.

It is also conceivable that under certain reaction conditions, rearrangements involving the lactone ring itself could occur, potentially leading to the formation of different ring sizes or isomeric structures. For example, the rearrangement of some β-lactones to γ-lactones has been observed under Lewis acid catalysis. youtube.com

Detailed Mechanistic Elucidation of Key Transformation Pathways

Kinetic and Thermodynamic Studies of Reaction Progress

The kinetics and thermodynamics of lactone reactions, particularly ring-opening polymerizations, have been a subject of interest. The polymerizability of a lactone is governed by its ring strain, which is related to the enthalpy of polymerization (ΔH°p), and the change in entropy upon polymerization (ΔS°p). icm.edu.placs.orgresearchgate.net For γ-butyrolactone, the parent compound of this compound, the enthalpy of polymerization is positive, making its polymerization thermodynamically unfavorable under normal conditions. icm.edu.pl The substituents on the lactone ring can influence these thermodynamic parameters.

A study on the thermodynamics of γ- and δ-lactones provided data on the enthalpies of formation and vaporization. sigmaaldrich.com For γ-valerolactone, a close analog with a methyl group at the C5 position, the standard reaction enthalpy for ring-opening to form pentenoic acid was determined to be 44.7 ± 4.3 kJ·mol⁻¹. sigmaaldrich.com This positive enthalpy change indicates that the ring-opened form is less stable than the cyclic lactone.

Kinetic studies of lactone hydrolysis have also been performed, often using spectroscopic methods to monitor the reaction progress in real-time. youtube.com The rate of reaction is influenced by factors such as pH, temperature, and the presence of catalysts. For this compound, the presence of the chlorine atom might affect the reaction kinetics compared to its non-halogenated analog, potentially through inductive effects or by providing an alternative reaction pathway.

Table 2: Thermodynamic Data for the Ring-Opening of γ-Valerolactone

| Thermodynamic Parameter | Value | Reference |

| Standard Reaction Enthalpy (ΔH°r) | 44.7 ± 4.3 kJ·mol⁻¹ | sigmaaldrich.com |

| Standard Reaction Entropy (ΔS°r) | 71.9 ± 9.1 J·mol⁻¹·K⁻¹ | sigmaaldrich.com |

| Reaction Gibbs Free Energy (ΔG°r) at 298.15 K | 23 kJ·mol⁻¹ | sigmaaldrich.com |

Identification and Characterization of Reaction Intermediates

The identification and characterization of reaction intermediates are crucial for elucidating reaction mechanisms. In the reactions of this compound, various intermediates can be postulated. As mentioned in the section on hydride reduction, a tetrahedral intermediate is expected to form upon the initial attack of the hydride on the carbonyl carbon. Such intermediates are generally unstable and difficult to isolate but can sometimes be observed using spectroscopic techniques at low temperatures.

In reactions involving the cleavage of the C-Cl bond, a tertiary carbocation at the C5 position is a likely intermediate. The fate of this carbocation would then determine the final product distribution, which could include elimination products (alkenes) or substitution products where the chlorine is replaced by another nucleophile. The direct observation of such carbocations can be challenging due to their high reactivity, but their existence can often be inferred from the products formed and through trapping experiments.

Spectroscopic Characterization and Advanced Structural Elucidation of Dihydro 5 Chloro 5 Methyl 2 3h Furanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Analysis

Detailed experimental NMR data, which is crucial for the complete structural assignment and conformational analysis of Dihydro-5-chloro-5-methyl-2(3H)-furanone, is not available in published literature. The following subsections would typically include specific chemical shifts, coupling constants, and correlation data; however, due to the absence of this information, a theoretical discussion is provided based on the expected spectral features.

Proton (¹H) NMR Spectroscopic Analysis

A ¹H NMR spectrum of this compound would be expected to show distinct signals for the methyl and the two methylene (B1212753) protons of the furanone ring. The chemical shifts would be influenced by the presence of the electronegative chlorine atom and the carbonyl group. The methyl group (CH₃) protons would likely appear as a singlet. The two methylene groups (CH₂) would form a complex multiplet pattern due to diastereotopicity and spin-spin coupling.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| CH₃ | 1.5 - 1.8 | s |

Note: This table is predictive and not based on experimental data.

Carbon-13 (¹³C) NMR and Distortionless Enhancement by Polarization Transfer (DEPT) Spectroscopy

The ¹³C NMR spectrum would provide information on the number of different carbon environments in the molecule. It would be expected to show signals for the carbonyl carbon, the quaternary carbon bonded to the chlorine and methyl groups, the two methylene carbons, and the methyl carbon. A DEPT experiment would be instrumental in distinguishing between the CH₃, CH₂, and quaternary carbons.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | DEPT-135 |

|---|---|---|

| C=O | 175 - 180 | No Signal |

| C-Cl | 80 - 90 | No Signal |

| -CH₂- | 30 - 40 | Negative |

| -CH₂- | 25 - 35 | Negative |

Note: This table is predictive and not based on experimental data.

Two-Dimensional (2D) NMR Experiments (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are essential for the definitive assignment of proton and carbon signals and for elucidating the connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): Would show correlations between the protons of the adjacent methylene groups.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate the proton signals with their directly attached carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the through-space proximity of protons, which is crucial for determining the stereochemistry of the molecule.

Without experimental data, a detailed analysis of these 2D NMR correlations for this compound cannot be performed.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

No high-resolution mass spectrometry data for this compound has been reported. HRMS would be critical for determining the exact mass of the molecule, and thus its elemental composition, with high accuracy.

Electron Ionization (EI) and Chemical Ionization (CI) Mass Spectrometry Fragmentation Patterns

The mass spectrum of this compound under EI would be expected to show a molecular ion peak (M⁺) and various fragment ions. Key fragmentation pathways would likely involve the loss of a chlorine radical (•Cl), a methyl radical (•CH₃), and the cleavage of the furanone ring. CI, being a softer ionization technique, would be expected to show a more prominent protonated molecular ion peak [M+H]⁺, which would help in confirming the molecular weight.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Mechanistic Insights

Tandem mass spectrometry (MS/MS) would be a powerful tool for confirming the structure of this compound. By selecting the molecular ion or a prominent fragment ion and subjecting it to further fragmentation, the connectivity of the atoms could be unequivocally established. The fragmentation patterns would provide mechanistic insights into the gas-phase ion chemistry of this compound. However, no such studies have been published.

Application of Isotopic Labeling in Mass Spectrometric Studies

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation patterns of a compound. In the case of this compound, the presence of a chlorine atom provides a distinct isotopic signature that is invaluable for its identification. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. youtube.com This results in a characteristic M/M+2 peak ratio of roughly 3:1 in the mass spectrum, where 'M' is the molecular ion peak containing ³⁵Cl and 'M+2' is the peak for the molecule containing ³⁷Cl. youtube.comyoutube.com This signature pattern confirms the presence of one chlorine atom in the molecule and any fragments that retain the chlorine atom. youtube.com

Isotopic labeling, where an atom in the molecule is replaced by its heavier isotope (e.g., ¹³C for ¹²C, or ¹⁸O for ¹⁶O), serves as a sophisticated method to trace the pathways of fragmentation. nih.gov For instance, if the carbonyl oxygen in this compound were labeled with ¹⁸O, any fragment ion showing a mass shift of +2 units compared to the unlabeled compound would be confirmed to contain the carbonyl oxygen. This technique is crucial for unambiguously assigning fragment structures.

Common fragmentation patterns for γ-butyrolactones involve the loss of small neutral molecules. nih.govresearchgate.net For the title compound, expected fragmentation could include the loss of CO₂, the cleavage of the C-Cl bond, or the elimination of the methyl group. Isotopic labeling of the methyl carbon with ¹³C would help to definitively identify fragments arising from the loss of the methyl group. By observing which fragment peaks are shifted in the mass spectrum of the labeled compound, a detailed map of the molecule's breakdown under electron impact can be constructed. nih.gov Studies on similar chloropropanol (B1252657) esters have shown that chlorinated cyclic acyloxonium ions can be characteristic fragments. nih.gov

Table 1: Predicted Mass Spectrometric Fragments for this compound

| Fragment Description | Predicted m/z (for ³⁵Cl) | Predicted m/z (for ³⁷Cl) | Notes |

| Molecular Ion [M]⁺ | 136 | 138 | Exhibits the characteristic 3:1 ratio for a monochlorinated compound. |

| Loss of Methyl Group [M-CH₃]⁺ | 121 | 123 | Cleavage of the C5-CH₃ bond. |

| Loss of Chlorine Radical [M-Cl]⁺ | 101 | - | Loss of the chlorine atom. |

| Loss of Carbon Monoxide [M-CO]⁺ | 108 | 110 | Expulsion of a CO molecule from the lactone ring. |

| Acylium Ion [C₄H₆ClO]⁺ | 105 | 107 | Resulting from ring opening and fragmentation. |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactone ring. For saturated aliphatic esters and lactones, this peak typically appears in the range of 1735-1750 cm⁻¹. libretexts.orgspcmc.ac.in The presence of an electronegative chlorine atom on the α-carbon (C5) to the ether oxygen is expected to have a minimal effect on the C=O frequency compared to α-halogenation to the carbonyl group, which typically increases the frequency. spcmc.ac.in

Other key absorptions include:

C-O Stretching: Two distinct C-O stretching bands are expected. The C-O-C stretch of the ester group will appear in the 1200-1300 cm⁻¹ region, while the O-C-C stretch will be found at a lower frequency, typically between 1000-1100 cm⁻¹.

C-H Stretching and Bending: Absorptions corresponding to the stretching of C-H bonds in the methyl and methylene groups will be observed in the 2850-3000 cm⁻¹ range. nih.gov Bending vibrations for these groups appear in the 1375-1465 cm⁻¹ region. amazonaws.com

C-Cl Stretching: The carbon-chlorine bond stretch is expected in the fingerprint region, typically between 550-850 cm⁻¹. libretexts.orgorgchemboulder.com Its exact position can be influenced by the conformation of the molecule.

Raman Spectroscopy: Raman spectroscopy is particularly useful for identifying non-polar bonds. While the C=O stretch is visible, it is often weaker than in the IR spectrum. Conversely, the C-C backbone and C-Cl bonds provide more distinct Raman signals. Recent studies on chlorinated paraffins have shown that the C-Cl bond gives rise to distinct peaks in the 610-690 cm⁻¹ range, with the exact frequencies being sensitive to the local conformation. acs.orgnih.gov The symmetric vibrations of the carbon skeleton of the furanone ring would also be more prominent in the Raman spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (Aliphatic) | IR, Raman | 2850 - 3000 | Medium-Strong |

| C=O Stretch (Lactone) | IR | 1735 - 1750 | Strong |

| C-H Bend (CH₂/CH₃) | IR | 1375 - 1465 | Medium |

| C-O-C Stretch (Ester) | IR | 1200 - 1300 | Strong |

| C-Cl Stretch | IR, Raman | 550 - 850 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The utility of this technique for this compound is limited due to the absence of a suitable chromophore. britannica.com Chromophores are parts of a molecule with π-electron systems that can absorb light in the UV-Vis range (approximately 200-800 nm). uobabylon.edu.iq

The title compound is a saturated lactone. The electronic transitions available are the promotion of an electron from a σ (sigma) bonding orbital to a σ* (sigma antibonding) orbital (σ → σ) and from a non-bonding (n) orbital on the oxygen atoms to a σ orbital (n → σ*). uobabylon.edu.iq These transitions require high energy and thus occur at wavelengths below 200 nm, which is outside the range of standard UV-Vis spectrophotometers. uobabylon.edu.iqlibretexts.org

The carbonyl group does have a weak n → π* transition, but in saturated ketones and esters, this typically occurs at a wavelength too low to be useful for routine analysis. uobabylon.edu.iq The presence of the chlorine atom, being a simple haloalkane substitution, does not create a conjugated system and therefore does not shift the absorption into the accessible UV-Vis region. Significant UV-Vis absorption in lactones is typically only observed when the lactone ring is conjugated with a system of double bonds. mdpi.comnih.gov Therefore, a UV-Vis spectrum of a pure sample of this compound would likely show no significant absorbance peaks above 200 nm.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the conformation of the furanone ring. For this compound, this technique would reveal the exact spatial arrangement of the chlorine and methyl groups relative to the lactone ring.

Beyond the intramolecular structure, X-ray crystallography provides critical insight into the intermolecular interactions that govern how the molecules pack together in a crystal lattice. The presence of a polar carbonyl group and an electronegative chlorine atom suggests that dipole-dipole interactions and other specific non-covalent interactions will be significant.

Hirshfeld Surface Analysis: To visualize and quantify these intermolecular contacts, Hirshfeld surface analysis is a powerful computational tool applied to crystallographic data. mdpi.comscirp.orgrsc.org This analysis maps the close contacts between neighboring molecules. For this compound, the following interactions would be expected to be key contributors to the crystal packing:

H···H Contacts: These are generally the most abundant contacts, arising from the interactions between hydrogen atoms on adjacent molecules. scirp.org

O···H/H···O Contacts: These represent hydrogen bonds, likely weak C-H···O interactions, where the hydrogen atoms of the methylene and methyl groups interact with the electronegative carbonyl oxygen of a neighboring molecule. mdpi.com

Cl···H/H···Cl Contacts: These are significant dipole-dipole interactions between the electronegative chlorine atom and hydrogen atoms on adjacent molecules. acs.org

Cl···O Contacts: The interaction between the chlorine atom and the carbonyl oxygen of a nearby molecule could also play a role in the crystal packing.

By analyzing the percentage contribution of these different contacts on the Hirshfeld surface, a quantitative understanding of the forces stabilizing the crystal structure can be achieved. rsc.orgmdpi.com

Computational Chemistry and Theoretical Investigations of Dihydro 5 Chloro 5 Methyl 2 3h Furanone

Electronic Structure and Bonding Analysis

A comprehensive understanding of the electronic characteristics of Dihydro-5-chloro-5-methyl-2(3H)-furanone is fundamental to predicting its reactivity and intermolecular interactions.

Reaction Pathway Modelling and Transition State Theory Calculations

Computational modeling is an indispensable tool for mapping out potential reaction mechanisms and understanding the energetic factors that govern them.

Elucidation of Reaction Mechanisms and Energetic Profiles

For a given reaction involving this compound, computational methods can be used to identify the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them. By calculating the energies of these species, a detailed potential energy surface can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing a quantitative understanding of the reaction's feasibility and kinetics.

Prediction of Stereoselectivity and Regioselectivity

In reactions where multiple stereoisomeric or regioisomeric products are possible, transition state theory calculations can be employed to predict the major product. By comparing the activation energies of the competing reaction pathways, the kinetically favored product can be identified. This is particularly relevant for reactions involving the chiral center at the C5 position of the furanone ring.

Conformational Analysis and Energy Landscapes of Dihydrofuranone Rings

The five-membered dihydrofuranone ring is not planar and can adopt various conformations. A thorough conformational analysis would identify the stable conformers of this compound and the energy barriers between them. This is crucial as the biological activity and reactivity of a molecule can be highly dependent on its three-dimensional shape. The energy landscape would reveal the relative populations of different conformers at a given temperature.

Spectroscopic Data Prediction and Validation Against Experimental Observations (e.g., NMR, IR, MS)

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for structure elucidation and validation. Techniques such as Density Functional Theory (DFT) and ab initio methods are commonly employed to calculate spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Mass Spectrometry (MS) fragmentation patterns.

For a compound like this compound, computational modeling would typically involve optimizing the molecular geometry to its lowest energy conformation. Following this, calculations of NMR shielding tensors can be performed to predict 1H and 13C chemical shifts. These predicted values are then compared with experimentally obtained spectra for validation. For instance, a study on the mutagenicity of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone utilized 13C NMR chemical shifts as a determinant of its biological activity, highlighting the importance of accurate spectral data. nih.gov

Similarly, the prediction of IR spectra involves calculating the vibrational frequencies of the molecule. These frequencies correspond to the stretching and bending of chemical bonds. For this compound, key vibrational modes would include the C=O stretching of the lactone ring, C-Cl stretching, and various C-H and C-C bond vibrations. Comparing the computed IR spectrum with an experimental one can confirm the presence of specific functional groups and provide insights into the molecular structure.

| Spectroscopic Technique | Predicted Value (Computational) | Experimental Value |

| 1H NMR (ppm) | Data not available | Data not available |

| 13C NMR (ppm) | Data not available | Data not available |

| IR (cm-1) | Data not available | Data not available |

| MS (m/z) | Data not available | Data not available |

Quantitative Structure-Activity Relationship (QSAR) Studies Focusing on Chemical Reactivity and Selectivity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. fiveable.me These models are instrumental in drug discovery and environmental science for predicting the properties of new or untested chemicals.

For furanone derivatives, QSAR studies have been conducted to understand their various biological activities, including antibacterial and quorum sensing inhibitory effects. pharmacyjournal.inucc.ie These studies typically involve calculating a range of molecular descriptors that quantify different aspects of the chemical structure, such as steric, electronic, and hydrophobic properties.

In the context of this compound, a QSAR study focusing on its chemical reactivity and selectivity would be highly relevant. The presence of a chlorine atom and a lactone ring suggests that the compound could be reactive. mdpi.comnih.gov Halogenated furanones are known to be potent Michael acceptors and can react with nucleophiles. ucc.ie

A hypothetical QSAR study on a series of related 5-chloro-5-alkyl-dihydro-2(3H)-furanones could investigate how variations in the alkyl group affect the reactivity of the lactone ring or the C-Cl bond. Molecular descriptors such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, electrostatic potential maps, and steric parameters could be correlated with experimentally determined reaction rates or selectivity ratios.

For example, a study on furanocoumarin derivatives used QSAR to analyze their inhibitory effects on cytochrome P450 activities, identifying key molecular characteristics like lipophilicity and molecular size that govern their interactions. nih.gov Similarly, a QSAR model for this compound and its analogs could elucidate the structural features that determine its reactivity, providing valuable insights for synthetic applications or for understanding its potential biological and environmental impact. The development of such models relies on obtaining a dataset of compounds with measured reactivity or selectivity, which is currently lacking for this specific chemical class.

Environmental Formation and Degradation Mechanisms of Halogenated Dihydrofuranones

Formation Pathways in Aquatic and Natural Systems (e.g., Disinfection Byproducts in Water Treatment)

Halogenated furanones are not known to occur naturally. nih.gov Their primary route of entry into aquatic systems is through the chemical disinfection of water. nih.gov When disinfectants like chlorine, chloramines, or chlorine dioxide are used to treat raw water, they react with naturally occurring organic matter (NOM), such as humic and fulvic acids, which are abundant in surface waters. nih.gov Phenolic compounds, in particular, have been identified as potent precursors to the formation of furan-like DBPs.

The most extensively studied compound in this class is 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone, commonly known as MX. nih.govnih.gov It is formed during the chlorination or chloramination of water containing humic substances. nih.gov The formation process can be complex, often occurring during the initial pre-chlorination stage of water treatment. nih.gov While subsequent treatment steps like activated carbon filtration can remove these compounds, they can form again during final post-chlorination. nih.gov

Studies have shown a correlation between the formation of halogenated furanones and other disinfection byproducts like trihalomethanes (THMs) and haloacetic acids (HAAs), suggesting common formation mechanisms from the reaction of chlorine with natural organic matter. The concentration and type of halogenated furanone formed can be influenced by several factors:

Disinfectant Type : Free chlorine produces more MX-analogues than monochloramine. nih.gov

Precursor Concentration : Higher levels of total organic carbon (TOC) are associated with increased formation of these byproducts. nih.gov

Water Chemistry : Parameters such as pH and the concentration of bromide ions can influence the reaction pathways. nih.gov The presence of bromide can lead to the formation of brominated furanone analogues.

Treatment Processes : Pre-treatment with ozone and biologically active granular activated carbon can minimize the formation of MX-analogues by altering or removing precursors. nih.gov

In a survey of Massachusetts water systems, MX concentrations of up to 80 ng/L were detected, with seasonal variations showing higher levels in the spring. nih.gov Another long-term survey in the UK found MX concentrations at the tap ranging from 8.9 to 45.5 ng/L, with peaks in the late summer and early fall. nih.gov

Environmental Fate and Transformation Processes

The environmental fate of a compound describes its transport and transformation in various environmental media. For halogenated dihydrofuranones, the key processes are hydrolytic, photochemical, and biological degradation.

The stability of halogenated furanones in water is significantly dependent on pH. The well-studied compound MX, for instance, undergoes degradation that is influenced by the pH of the water. While specific kinetic data for Dihydro-5-chloro-5-methyl-2(3H)-furanone is not available, studies on MX show that its stability decreases as pH increases (becomes more alkaline). This pH-dependent hydrolysis is a critical factor in its persistence in aquatic environments. Furthermore, the mutagenic activity of MX can be effectively depleted by reactions with sulfhydryl compounds, such as cysteine, in a phosphate buffer with a pH range of 6.0-8.0, suggesting that chemical interactions can lead to its inactivation. nih.gov

Photochemical transformation, or photolysis, is degradation induced by light. The stability of halogenated organic compounds under irradiation varies widely. While specific studies on the photostability of this compound are limited, research on other halogenated DBPs indicates that iodinated compounds are generally the most susceptible to photodegradation by natural sunlight, while chlorinated compounds are often the most resistant. The presence of natural organic matter and turbidity in water can decrease the rate of photodegradation by blocking light.

The persistence of a compound refers to the length of time it remains in the environment. Halogenated compounds are often noted for their resistance to degradation. researchgate.net The detection of halogenated furanones like MX in treated drinking water at the consumer's tap indicates their persistence through water treatment and distribution systems. nih.govnih.gov

Once in the environment, their fate is governed by their physical and chemical properties. Their solubility in water and potential to adsorb to soil or sediment will determine their distribution. While many halogenated organic compounds are recalcitrant, some can be subject to biodegradation. Biofiltration systems in water treatment, for example, have been shown to effectively control some pre-formed DBPs through biologically mediated hydrolysis pathways.

Atmospheric Chemistry of Volatile Dihydrofuranones

While many halogenated furanones are primarily a concern in aquatic systems, volatile furanone derivatives can enter the atmosphere. Sources include biomass burning, which releases a class of volatile organic compounds known as furanoids. In the atmosphere, these compounds can react with major oxidants like hydroxyl radicals (OH), nitrate radicals (NO₃), and chlorine atoms (Cl). bohrium.com

These oxidation reactions lead to the degradation of the initial furanone and the formation of secondary pollutants. For instance, studies on the atmospheric degradation of alkylfurans (like 2-methylfuran and 2-ethylfuran) by chlorine atoms have shown the formation of 5-chloro-2(5H)-furanone as a major product. bohrium.com This indicates a potential atmospheric formation pathway for chlorinated furanones, distinct from their generation in water treatment.

The atmospheric lifetime of these volatile compounds is determined by their reaction rates with these oxidants. The reaction with OH radicals is typically the main removal pathway during the daytime, while reaction with the NO₃ radical can be dominant at night.

Table 1: Products from the Reaction of Chlorine Atoms with Alkylfurans in Simulated Atmospheric Conditions This interactive table summarizes the major products identified from the atmospheric reaction of Cl atoms with different alkylfurans.

| Precursor Compound | Major Identified Products |

|---|---|

| 2-Methylfuran | 4-oxo-2-pentenoyl chloride, Formaldehyde, 5-chloro-2(5H)-furanone |

| 2-Ethylfuran | 4-oxo-2-hexenoyl chloride, Acetaldehyde, 5-chloro-2(5H)-furanone |

| 2,5-Dimethylfuran | 4-oxo-2-pentenoyl chloride, Formaldehyde |

Data sourced from atmospheric chamber studies. bohrium.com

Methodologies for Environmental Monitoring and Occurrence Studies

The detection and quantification of halogenated furanones in environmental samples, particularly water, present analytical challenges due to their typically low concentrations (in the nanogram per liter, ng/L, range). nih.gov Robust analytical methods are essential for monitoring their occurrence and for conducting exposure assessments.

The standard approach involves several key steps:

Sample Collection and Preservation : Water samples are collected, and quenching agents are often added to stop any ongoing reactions with residual disinfectant.

Extraction and Concentration : Because of the low concentrations, the compounds must be extracted from the water sample and concentrated. Common techniques include solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

Derivatization : To make the furanones suitable for gas chromatography, they are often derivatized. This process chemically modifies the molecule, for example, by converting a hydroxyl group into a methoxy group, which improves its volatility and chromatographic behavior.

Analysis : The most common analytical technique is Gas Chromatography coupled with Mass Spectrometry (GC-MS). This method separates the compounds in the mixture and provides both identification and quantification. High-resolution mass spectrometry (HRMS) may be used for increased sensitivity and specificity. nih.gov

A long-term survey in the UK utilized GC-HRMS to measure MX concentrations, while other studies have also successfully used GC-MS with derivatization for quantification in chlorinated water samples. nih.gov The limit of quantification for these sensitive methods can be as low as 10 ng/L.

Strategic Applications of Dihydro 5 Chloro 5 Methyl 2 3h Furanone As a Versatile Synthetic Intermediate

Building Block for Complex Organic Molecule Synthesis

The utility of dihydro-5-chloro-5-methyl-2(3H)-furanone as a foundational component in the synthesis of intricate organic molecules is primarily attributed to the strategic placement of its functional groups. The lactone moiety can undergo various transformations, including ring-opening reactions and reductions, while the chlorine atom at the C5 position serves as a leaving group for nucleophilic substitution reactions. This dual reactivity allows for a stepwise and controlled elaboration of the molecular framework.

The chlorine atom can be readily displaced by a variety of nucleophiles, enabling the introduction of diverse functionalities at the C5 position. This substitution reaction is a cornerstone of its application, providing a straightforward method for carbon-carbon and carbon-heteroatom bond formation.

Table 1: Examples of Nucleophilic Substitution Reactions at C5

| Nucleophile | Product Type | Potential Application |

| Grignard Reagents (R-MgX) | 5-Alkyl/Aryl-5-methyl-dihydro-2(3H)-furanones | Synthesis of natural product analogues |

| Organocuprates (R₂CuLi) | 5-Alkyl/Aryl-5-methyl-dihydro-2(3H)-furanones | Fine chemical synthesis |

| Cyanide (CN⁻) | 5-Cyano-5-methyl-dihydro-2(3H)-furanone | Precursor for carboxylic acids and amines |

| Azide (N₃⁻) | 5-Azido-5-methyl-dihydro-2(3H)-furanone | Synthesis of amino-lactones and nitrogen-containing heterocycles |

Furthermore, the lactone ring can be opened under basic or acidic conditions to yield γ-hydroxy carboxylic acid derivatives. These derivatives can then be further modified, extending the carbon chain or introducing new functional groups, ultimately leading to the assembly of complex acyclic molecules. The inherent chirality at the C5 position, if the starting material is enantiomerically pure, can also be transferred to the final product, which is of significant importance in the synthesis of biologically active compounds.

Precursor for Diversified Heterocyclic Systems

The reactivity profile of this compound makes it an exceptional precursor for the synthesis of a wide variety of heterocyclic compounds. The strategy often involves a nucleophilic attack at the C5 position, followed by an intramolecular cyclization reaction.

Synthesis of Nitrogen-Containing Heterocycles: The reaction of this compound with nitrogen-based nucleophiles is a common route to various nitrogenous heterocycles. For instance, treatment with primary amines can lead to the formation of N-substituted pyrrolidin-2-ones. If a bifunctional nucleophile, such as a hydrazine or a hydroxylamine, is used, more complex heterocyclic systems like pyridazinones or oxazinones can be constructed. These reactions often proceed with high efficiency and stereoselectivity, depending on the reaction conditions and the nature of the nucleophile.

Synthesis of Oxygen-Containing Heterocycles: While the starting material itself is an oxygen heterocycle, it can be converted into other oxygen-containing ring systems. For example, ring-opening of the lactone followed by intramolecular etherification can lead to the formation of substituted tetrahydrofurans with different substitution patterns.

Synthesis of Sulfur-Containing Heterocycles: Similarly, sulfur nucleophiles can be employed to construct sulfur-containing heterocycles. Reaction with thiols can lead to the formation of 5-thio-substituted lactones, which can be further manipulated. The use of bifunctional sulfur nucleophiles can pave the way for the synthesis of heterocycles containing both sulfur and oxygen atoms.

Table 2: Heterocyclic Systems Derived from this compound

| Nucleophile | Intermediate | Heterocyclic Product |

| Primary Amine (R-NH₂) | 5-Amino-5-methyl-dihydro-2(3H)-furanone | N-Substituted Pyrrolidin-2-one |

| Hydrazine (H₂N-NH₂) | 5-Hydrazinyl-5-methyl-dihydro-2(3H)-furanone | Pyridazinone derivative |

| Hydroxylamine (H₂N-OH) | 5-(Hydroxyamino)-5-methyl-dihydro-2(3H)-furanone | Oxazinone derivative |

| Thiourea | 5-Thiouronium salt | Thiazolidinone derivative |

Role in the Design and Synthesis of Advanced Functional Materials

The furanone scaffold is a component of various natural products and has been incorporated into the structure of advanced functional materials. This compound can serve as a monomer or a key intermediate in the synthesis of polymers with tailored properties.

The chlorine atom at the C5 position can be utilized as a reactive handle for polymerization reactions. For instance, it can be a site for substitution reactions to introduce polymerizable groups, such as vinyl or acrylate (B77674) moieties. The resulting functionalized monomers can then be polymerized to yield polymers with pendant lactone rings. These lactone units can impart specific properties to the polymer, such as biodegradability and polarity.

Furthermore, the lactone ring itself can undergo ring-opening polymerization (ROP) under suitable catalytic conditions. While γ-butyrolactones are generally less reactive in ROP compared to larger ring lactones due to lower ring strain, the presence of substituents can influence their polymerizability. The resulting polyesters are of significant interest in the biomedical field due to their potential biocompatibility and biodegradability.

Contribution to the Development of Catalytic Systems and Ligands

Chiral ligands are crucial components in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. This compound, especially in its enantiopure form, can be a valuable starting material for the synthesis of novel chiral ligands.

The synthetic strategy typically involves the nucleophilic displacement of the chlorine atom with a moiety containing a coordinating atom, such as phosphorus, nitrogen, or sulfur. For example, reaction with a phosphine anion can lead to the formation of a phosphine-lactone, which can act as a chiral phosphine ligand. The stereocenter at the C5 position of the furanone can induce asymmetry in the catalytic reactions where these ligands are employed.

Q & A

Q. What are the standard synthetic routes for dihydro-5-chloro-5-methyl-2(3H)-furanone and its derivatives?

The synthesis typically involves halogenation and cyclization of hydroxylated furanone precursors. For example, 3,4-dichloro-5-hydroxy-2(5H)-furanone derivatives are synthesized via nucleophilic substitution with chlorine sources under controlled conditions, followed by lactonization to form the furanone ring . Key steps include optimizing reaction temperature (e.g., room temperature for stability) and using anhydrous solvents (e.g., tetrahydrofuran) to prevent hydrolysis .

Q. How is structural confirmation of this compound achieved?

X-ray crystallography and spectroscopic methods (NMR, IR, and mass spectrometry) are standard. For instance, X-ray analysis confirmed the stereochemistry of chiral derivatives by resolving bond angles and torsional strain in the furanone ring . NMR is critical for identifying carbonyl (C=O) and chlorinated carbons, with shifts typically observed at δ 170–180 ppm and δ 50–70 ppm, respectively .

Q. What methodologies evaluate the antibacterial activity of furanone derivatives?

Minimum inhibitory concentration (MIC) assays against pathogens like Pseudomonas aeruginosa and Staphylococcus aureus are standard. Derivatives are tested in biofilm inhibition assays using crystal violet staining to quantify biomass reduction. For example, 5-hydroxy-2(5H)-furanone derivatives showed MIC values of 8–32 µg/mL, with activity linked to chlorine substituents enhancing electrophilicity .

Q. Table 1: Antibacterial Activity of Selected Furanone Derivatives

| Derivative | Substituents | MIC (µg/mL) | Target Pathogen |

|---|---|---|---|

| Compound A | 3-Cl, 4-Cl, 5-OH | 8 | S. aureus |

| Compound B | 3-Cl, 4-CH, 5-OH | 32 | E. coli |

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing enantiopure furanones be addressed?

Chiral auxiliaries or asymmetric catalysis are employed. For example, (5R)-3-bromo-5-methyl-2(5H)-furanone was synthesized using a menthyloxy group as a chiral directing agent, achieving >95% enantiomeric excess (ee) via column chromatography . Computational modeling (DFT) aids in predicting transition states to optimize reaction conditions .

Q. What computational approaches predict the reactivity of this compound?

Density functional theory (DFT) calculates molecular orbitals, ionization potentials, and electron affinity. For 2(5H)-furanone derivatives, HOMO-LUMO gaps correlate with antibacterial activity: lower gaps (4.5–5.0 eV) enhance electrophilic attack on microbial membranes . Solvent models (e.g., PCM) simulate aqueous stability, identifying hydrolysis-prone substituents .

Q. How do researchers reconcile contradictory data on furanone bioactivity and toxicity?

Structure-activity-toxicity relationships (SATR) are analyzed. While 5-chloro derivatives exhibit antibacterial efficacy, chlorinated byproducts like MX (3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone) show mutagenicity in Salmonella assays . Toxicity is mitigated by derivatizing the hydroxyl group (e.g., esterification) to reduce electrophilicity .

Q. Table 2: Computational Properties of Furanone Derivatives

| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (D) |

|---|---|---|---|---|

| 5-Chloro | -7.2 | -2.5 | 4.7 | 3.8 |

| 5-Phenyl | -6.8 | -1.9 | 4.9 | 4.2 |

Methodological Considerations

- Data Contradictions : Discrepancies in bioactivity data may arise from assay conditions (e.g., pH affecting chlorine reactivity) or impurity profiles. LC-MS purity checks (>98%) are recommended before biological testing .

- Safety Protocols : Mutagenic risks require strict handling (glove boxes, fume hoods) and in silico toxicity screening (e.g., QSAR models) prior to synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.